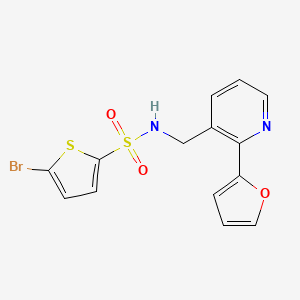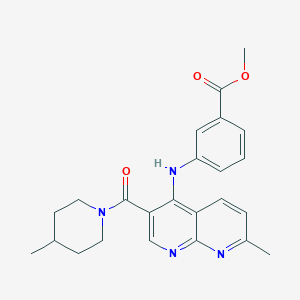![molecular formula C13H18N2O3 B2877831 3-[(Butylcarbamoyl)amino]-4-methylbenzoic acid CAS No. 895057-98-4](/img/structure/B2877831.png)
3-[(Butylcarbamoyl)amino]-4-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(Butylcarbamoyl)amino]-4-methylbenzoic acid” is a chemical compound with the CAS Number: 895057-98-4 . It has a molecular weight of 250.3 and its IUPAC name is 3-{[(butylamino)carbonyl]amino}-4-methylbenzoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O3/c1-3-4-7-14-13(18)15-11-8-10(12(16)17)6-5-9(11)2/h5-6,8H,3-4,7H2,1-2H3,(H,16,17)(H2,14,15,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
This compound has a molecular weight of 250.3 . It is typically stored at room temperature and is available in powder form .科学的研究の応用
Vibrational Spectroscopy and Molecular Structure
Research on 4-aminobenzoic acid derivatives, which share structural similarities with 3-[(Butylcarbamoyl)amino]-4-methylbenzoic acid, has provided insights into molecular structures and binding mechanisms. The study by Khuu et al. (2020) explored the vibrational spectroscopy of cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid, revealing detailed structural information and binding motifs of these molecules (Khuu, Yang, & Johnson, 2020).
Electrochemical Sensors
The development of electrochemical sensors utilizing 4-aminobenzoic acid derivatives highlights the application of these compounds in detecting environmental toxins. Shi et al. (2020) reported the creation of a novel electrochemical immunosensor for aflatoxin B1, featuring a hybrid nanocomposite derived from 4-aminobenzoic acid-reduced graphene oxide, showcasing the potential of these compounds in environmental monitoring (Shi, Wang, Guangming, Yang, & Zhao, 2020).
Liquid Crystalline Materials
The synthesis and characterization of liquid crystalline polymers based on derivatives of 4-aminobenzoic acid, such as the work by Kan, Kaneko, and Kaneko (2011), demonstrate the versatility of these compounds in material science. The study introduced a thermotropic liquid crystalline polymer synthesized from 4-aminobenzoic acid derivatives, showing promising applications in engineering plastics and photoluminescence (Kan, Kaneko, & Kaneko, 2011).
Photodegradation and Environmental Fate
Understanding the environmental fate of chemical compounds is crucial for assessing their ecological impact. Gmurek et al. (2015) investigated the photodegradation of parabens, which are structurally related to this compound, providing insights into the degradation pathways and by-products of such compounds in aquatic environments (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).
Safety and Hazards
将来の方向性
While specific future directions for this compound are not mentioned in the search results, one paper discusses the potential of novel inhibitors, including a compound structurally similar to “3-[(Butylcarbamoyl)amino]-4-methylbenzoic acid”, in regulating subtype selectivity of glycogen phosphorylase . This suggests potential future research directions in the design of specific target molecules for similar compounds.
特性
IUPAC Name |
3-(butylcarbamoylamino)-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-4-7-14-13(18)15-11-8-10(12(16)17)6-5-9(11)2/h5-6,8H,3-4,7H2,1-2H3,(H,16,17)(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGJRAVPFGHFSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=C(C=CC(=C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Dimethylamino)butoxy]benzaldehyde](/img/structure/B2877754.png)



![7-(Chloromethyl)-2,3-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2877758.png)


![3-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2877761.png)

![Methyl 4-[2,5-dimethyl-3-[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]pyrrol-1-yl]benzoate](/img/structure/B2877763.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2877767.png)
![4-(Benzylsulfonyl)-7-{[(4-fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2877769.png)
